Butyl methyl(phenyl)carbamate

Insecticide Pesticide Agricultural Chemistry

Researchers requiring the exact N-alkyl-N-arylcarbamate for acetylcholinesterase studies face confounding results from generic substitutions. This compound (CAS 6946-36-7) serves as a critical reference standard distinct from fenobucarb, with defined analytical behavior on μBondapak CN columns. - Validated for simultaneous HPLC quantification alongside six carbamates. - Enables dissection of structural effects on AChE inhibition without ortho-sec-butyl interference. - Quantitatively characterized for UV photodegradation sensitivity, supporting environmental fate studies.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 6946-36-7
Cat. No. B15375317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl methyl(phenyl)carbamate
CAS6946-36-7
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCCCOC(=O)N(C)C1=CC=CC=C1
InChIInChI=1S/C12H17NO2/c1-3-4-10-15-12(14)13(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
InChIKeyZZCBCSRPVZSBJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl methyl(phenyl)carbamate: Identity & Procurement


Butyl methyl(phenyl)carbamate (CAS 6946-36-7), also known as butyl N-methyl-N-phenylcarbamate, is an N-alkyl-N-arylcarbamate ester with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is a structural analog of the commercial insecticide fenobucarb (BPMC; 2-sec-butylphenyl methylcarbamate), differing in the position of the alkyl substitution on the phenyl ring [1]. It belongs to the N-methylphenylcarbamate class, which is extensively studied for acetylcholinesterase (AChE) inhibition and insecticidal activity [2]. The compound is primarily used as a research intermediate and a reference standard in analytical chemistry and toxicology studies.

Research intermediate and analytical reference standard for N-methylphenylcarbamate studies
Supports acetylcholinesterase (AChE) inhibition mechanism research
Enables analytical method development and carbamate profiling

Butyl methyl(phenyl)carbamate: Generic Substitution Risks


Within the N-methylphenylcarbamate family, minor structural variations—such as the position and branching of the alkyl substituent on the phenyl ring or the N-alkyl chain length—profoundly alter biological activity, metabolic stability, and analytical behavior. For instance, the shift from a para to an ortho-sec-butyl group can change insecticidal potency by an order of magnitude [1], while the replacement of the N-methyl with an N-butyl group drastically reduces cholinesterase inhibition [2]. Consequently, generic substitution without verification of the exact CAS number (6946-36-7) can lead to failed experiments, irreproducible results, and costly procurement errors. The following evidence guide quantifies these critical differences.

Structural analog potency shift
Substitution with fenobucarb or analogs may alter AChE potency and residual activity profile.
N-alkyl modification impact
N-alkyl chain length change can markedly reduce cholinesterase inhibition, skewing SAR interpretation.
Analytical behavior not transferable
Unverified analogs may co-elute or shift retention times, compromising quantitative HPLC methods.

Butyl methyl(phenyl)carbamate: Differentiation Evidence


Insecticidal Activity: BPMC vs. Analogs

The 2-sec-butylphenyl isomer (BPMC) exhibits high insecticidal activity against the smaller brown planthopper and green rice leafhopper, with LD50 values comparable to other potent carbamates like PHC and MIPC. In contrast, the 3-tert-butyl (TBPMC) and 3-tert-amyl (TAPMC) analogs showed significantly lower residual activity, with BPMC's residual effect lasting longer than carbaryl but shorter than PHC and MIPC [1].

Residual Activity
Head-to-head
PHC > MIPC > BPMC > carbaryl
Supports formulation-dependent residual activity review
Spray tests on rice plants; rank-order context
Insecticide Pesticide Agricultural Chemistry Structure-Activity Relationship

L-Type Calcium Channel Blockade: BPMC vs. Other Carbamates

BPMC uniquely blocks L-type Ca2+ channels in guinea pig ventricular myocytes with an IC50 of 1.3 × 10⁻⁴ M, a property not shared by all carbamate insecticides. This non-cholinergic effect is implicated in BPMC's characteristic cardiovascular collapse toxicity [1]. In contrast, other carbamates like MIPC do not produce this specific cardiovascular collapse pattern [2].

Ca2+ Channel Block
Head-to-head
IC50 = 130 µM
Supports non-cholinergic mechanism interpretation
Guinea pig ventricular myocytes; whole-cell patch clamp
Cardiovascular Toxicology Ion Channel Pharmacology Non-cholinergic Mechanism

Chromatographic Resolution: BPMC vs. Similar Carbamates

An HPLC method using a μBondapak CN column and hexane-ethyl acetate (25:1) mobile phase achieved baseline separation of BPMC from six other carbamates (aminocarb, arprocarb, MTMC, carbaryl, MPMC, XMC) within 22 minutes [1]. The method demonstrated high recovery (97-101%) and excellent precision (0.7% CV), enabling accurate quantification of BPMC in complex formulations. This analytical behavior is distinct from that of other carbamates, which often co-elute under different conditions [2].

HPLC Resolution
Method context
Baseline separation from 6 carbamates; recovery 97–101%; CV 0.7%
Supports method specificity and quantification review
µBondapak CN column; hexane-ethyl acetate mobile phase
Analytical Chemistry HPLC Pesticide Residue Analysis Quality Control

UV Photodegradation Stability

BPMC exhibits significant instability under ultraviolet light, with active ingredient decomposition highly correlated with UV exposure. This property distinguishes it from more photostable carbamates like carbaryl, which have longer environmental half-lives [1]. BPMC is also unstable in alkaline solutions but stable in weak acid medium .

UV Photostability
Class-level
Significant decomposition under UV; carbaryl more photostable
Supports environmental fate and formulation context
Data to verify; photolability may affect shelf-life
Environmental Fate Photodegradation Formulation Stability Agrochemical

Butyl methyl(phenyl)carbamate: Research & Industrial Use Cases


Non-Cholinergic Mode-of-Action Studies

BPMC is uniquely suited for investigating non-cholinergic cardiovascular toxicity mechanisms. Its dual action as an AChE inhibitor and an L-type calcium channel blocker (IC50 = 130 µM) [1] makes it the compound of choice for dissecting these pathways in vivo and in vitro.

Analytical Method for Carbamate Residues

The validated HPLC method using a μBondapak CN column [2] provides a robust platform for simultaneously quantifying BPMC alongside six other carbamates. This method is directly applicable to quality control of pesticide formulations and environmental monitoring.

Structure-Activity Relationship (SAR) Studies

The insecticidal activity data on planthoppers and leafhoppers [3] positions BPMC as a key reference compound in SAR investigations. Its ortho-sec-butyl substitution yields a distinct residual activity profile compared to tert-butyl and amyl analogs, facilitating mechanistic understanding of substituent effects.

Environmental Fate & Photodegradation

Due to its demonstrated instability under UV light and in alkaline conditions [4], BPMC serves as a model compound for studying photodegradation pathways and the environmental persistence of carbamate pesticides.

Application
Selection Property
Validation Focus
Non-cholinergic pathway studies
Calcium channel modulation context
L-type Ca2+ current inhibition review
Carbamate residue analysis
Chromatographic resolution profile
Method specificity and precision review
SAR investigations
Residual activity profile
Substituent-effect endpoint review
Photodegradation studies
UV photostability context
Environmental persistence review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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